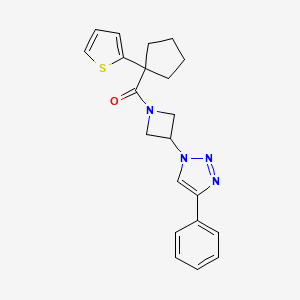

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-20(21(10-4-5-11-21)19-9-6-12-27-19)24-13-17(14-24)25-15-18(22-23-25)16-7-2-1-3-8-16/h1-3,6-9,12,15,17H,4-5,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKCDFZRTCKRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs, including triazole and azetidine rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.43 g/mol. The presence of the triazole ring suggests potential biological activity due to its common occurrence in various bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 2034265-91-1 |

The biological activity of this compound can be attributed to its structural features:

- Triazole Moiety : Known for its role in antifungal agents and other pharmacological applications.

- Azetidine Ring : Contributes to the overall stability and reactivity of the molecule.

- Phenyl and Thiophene Groups : These aromatic systems enhance lipophilicity and may facilitate interactions with biological targets.

Biological Activity

Research indicates that compounds containing triazole and azetidine structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, making this compound a candidate for further antimicrobial studies.

- Anticancer Properties : The unique combination of functional groups may contribute to cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Triazole derivatives have been linked to anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis : The synthesis typically involves cyclization reactions that form the triazole ring in conjunction with azetidine derivatives .

- Biological Evaluation : In vitro studies have demonstrated that similar triazole-containing compounds exhibit significant antibacterial and antifungal activities . For instance, a study found that derivatives with phenyl and thiophene groups displayed potent activity against resistant strains of bacteria.

Comparative Analysis

To understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Aminopyrazole moiety | Analgesic and anti-inflammatory effects |

| Thiazole derivatives | Thiazole structure | Antimicrobial and antifungal activities |

| Triazole-based antifungals | Triazole rings | Effective against fungal infections |

The unique combination of both triazole and azetidine functionalities within this compound may provide synergistic effects that enhance its biological activity compared to other compounds containing only one of these moieties.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications in structure affect biological activity will help optimize this compound for specific therapeutic applications.

Scientific Research Applications

The compound features a triazole ring, which is known for its biological activity, and an azetidine moiety that contributes to its stability and reactivity.

Anticancer Activity

Research has indicated that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable study demonstrated that compounds similar to (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone effectively reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

Compounds with triazole rings have been explored for their antimicrobial effects. Research indicates that the incorporation of thiophene and azetidine enhances the antimicrobial activity against a range of pathogens, including bacteria and fungi. One study reported that a related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Neurological Applications

The potential neuroprotective effects of triazole derivatives have been investigated in the context of neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways suggests it could be beneficial in treating conditions like Alzheimer's disease. A recent investigation highlighted its role in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of similar compounds. The ability of triazole-based structures to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A study found that a derivative exhibited significant inhibition of TNF-alpha production in activated macrophages .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of triazole-containing compounds, including derivatives similar to this compound). The results showed a dose-dependent inhibition of cell growth in breast cancer cell lines with IC50 values indicative of promising anticancer activity .

Case Study 2: Antimicrobial Activity

In a comparative study assessing various triazole derivatives for antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. Results revealed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 3: Neuroprotective Effects

A research article detailed the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds could effectively reduce cell death and maintain mitochondrial function, highlighting their potential application in neurodegenerative disease therapies .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Motifs and Functional Group Variations

The target compound shares structural similarities with several triazole-containing derivatives reported in the literature. Key comparisons include:

Key Observations :

- Triazole Derivatives: The target compound’s 1,2,3-triazole differs from the 1,2,4-triazole in , which impacts electronic distribution and steric bulk.

- Heterocyclic Rigidity : The azetidine ring in the target compound imposes greater conformational restraint than the cyclobutane in or the pyrazolone in , which may influence binding selectivity in biological targets.

- Substituent Effects : The thiophene group in the target compound introduces sulfur-mediated electronic effects, contrasting with phenyl or benzothiazole groups in analogs. This could modulate pharmacokinetic properties such as metabolic resistance or LogP values .

Q & A

Q. What are the foundational synthetic strategies for this compound, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis involves multi-step routes, typically starting with azetidine functionalization via Cu(I)-catalyzed Huisgen cycloaddition (click chemistry) to introduce the triazole moiety. Subsequent coupling with thiophen-2-yl-cyclopentyl fragments requires precise control of:

- Temperature : 60–80°C for triazole formation (prevents side reactions) .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the azetidine nitrogen .

- Catalysts : Cu(I) for triazole cycloaddition; Pd-based catalysts for cross-coupling steps .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How do the functional groups (triazole, azetidine, thiophene) dictate reactivity and biological interactions?

- Methodological Answer :

- Triazole : Participates in hydrogen bonding and π-π stacking, critical for target protein binding (e.g., kinase inhibition) .

- Azetidine : Ring strain enhances electrophilicity, facilitating nucleophilic attacks in synthetic modifications .

- Thiophene : Sulfur atom contributes to metabolic stability and modulates lipophilicity (logP ~2.8 predicted) .

- Cyclopentyl : Conformational rigidity optimizes spatial orientation for receptor binding .

Q. What spectroscopic techniques are essential for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., azetidine C-3 vs. C-1 coupling). Discrepancies in peak splitting may indicate stereochemical impurities .

- HRMS : Confirms molecular ion ([M+H]⁺) and detects byproducts (e.g., incomplete cyclization) .

- X-ray Crystallography : Resolves ambiguities in azetidine-thiophene dihedral angles (critical for SAR studies) .

Advanced Research Questions

Q. How can reaction optimization address low yields in azetidine-triazole coupling?

- Methodological Answer :

- DOE (Design of Experiments) : Vary Cu(I) catalyst loading (0.5–5 mol%) and solvent polarity (THF vs. DMF) to identify optimal conditions .

- In Situ Monitoring : Use HPLC to track intermediate formation; abrupt pH shifts (e.g., >9.0) may degrade azetidine .

- Additives : KI or Cs₂CO₃ improves nucleophilicity of triazole nitrogen .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

- Methodological Answer :

- DFT Validation : Compare calculated (B3LYP/6-31G**) vs. experimental NMR shifts. Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .

- Dynamic Effects : MD simulations (e.g., AMBER) assess solvent-induced conformational changes affecting NOESY correlations .

- Degradation Artifacts : Thermal instability (TGA data) may explain unexpected MS fragments; stabilize samples at 4°C during analysis .

Q. How can computational modeling predict bioactivity and guide SAR studies?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using triazole as an ATP-binding mimic. Prioritize compounds with ΔG < -8 kcal/mol .

- ADMET Prediction : SwissADME estimates BBB permeability (low) and CYP3A4 inhibition (moderate), informing toxicity assays .

- Contradiction Management : If in vitro IC₅₀ contradicts docking scores, assess membrane permeability (PAMPA assay) or efflux (Caco-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.